molecular formula C16H23NO6 B111565 Boc-3,4-dimethoxy-l-phenylalanine CAS No. 127095-97-0

Boc-3,4-dimethoxy-l-phenylalanine

Cat. No.: B111565
CAS No.: 127095-97-0
M. Wt: 325.36 g/mol
InChI Key: ADWMFTMMXMHMHB-NSHDSACASA-N
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Description

Boc-3,4-dimethoxy-l-phenylalanine is a chemical compound with the molecular formula C16H23NO6 . It is also known by other names such as L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-methoxy-O-methyl-,N-Boc-3 .


Synthesis Analysis

The synthesis of this compound involves the use of chiral ProDOT-Boc-Phe. The modified electrodes were synthesized via potentiostatic polymerization of chiral ProDOT-Boc-Phe .


Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C16H23NO6 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s important to note that this compound is used for R&D purposes .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 325.36 . Other physical and chemical properties such as density, boiling point, and refractive index are not available in the search results .

Scientific Research Applications

Electrochemical Detection of Amino Acids

Conducting polymers and molecularly imprinted polymers have been utilized in the development of electrochemical sensors and biosensors for detecting amino acids, including phenylalanine. These advancements highlight the interdisciplinary nature of research in chemistry, biochemistry, and bioengineering, aiming at the synthesis of sensitive materials for quality control in medicines and monitoring diseases associated with amino acids such as phenylketonuria (PKU) (Dinu & Apetrei, 2022).

Photocatalysis

The photocatalytic properties of (BiO)2CO3, related to the structural modifications and applications in various fields such as healthcare and supercapacitors, have seen significant attention. Modification strategies to enhance visible light-driven photocatalytic performance, including doping with nonmetals like C, N, and oxygen vacancy, have been extensively reviewed, providing insights into mechanisms and applications of these materials (Ni et al., 2016).

Nutritional and Pharmacological Management of PKU

Research into PKU, a metabolic disorder characterized by high phenylalanine levels, has explored the use of glycomacropeptide (GMP), a low-phenylalanine protein, as a dietary alternative to synthetic amino acids. This approach offers potential for improving the nutritional and pharmacological management of PKU, addressing issues like skeletal fragility and enhancing tolerance to dietary phenylalanine through treatments such as tetrahydrobiopterin (Ney et al., 2013).

Organic Light-Emitting Diodes (OLEDs)

The BODIPY-based materials, recognized for their applications in sensors, organic thin-film transistors, and organic photovoltaics, have also been explored for their potential in OLED devices. This research has focused on the structural design and synthesis of BODIPY-based organic semiconductors, indicating a promising direction for developing 'metal-free' infrared emitters in OLEDs (Squeo & Pasini, 2020).

Safety and Hazards

When handling Boc-3,4-dimethoxy-l-phenylalanine, it’s important to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Mechanism of Action

Target of Action

Boc-3,4-dimethoxy-l-phenylalanine is a derivative of L-tyrosine . L-tyrosine is an amino acid that is used in the synthesis of proteins. It is also a precursor to several important substances, including dopamine, norepinephrine, and epinephrine. Therefore, the primary targets of this compound could be the enzymes and receptors involved in these biochemical pathways.

Mode of Action

The Boc (tert-butoxycarbonyl) group is often used in peptide synthesis to protect the amino group . Therefore, the presence of the Boc group may influence the compound’s interaction with its targets.

Biochemical Pathways

This compound is likely involved in the same biochemical pathways as L-tyrosine, given its structural similarity. L-tyrosine is involved in several important pathways, including the synthesis of proteins, catecholamines (dopamine, norepinephrine, and epinephrine), and other bioactive molecules .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules could affect its stability and interaction with its targets. Furthermore, the Boc group is sensitive to acidic conditions and can be removed under mild acidic conditions , which could influence the compound’s action in different physiological environments.

Properties

IUPAC Name

(2S)-3-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(14(18)19)8-10-6-7-12(21-4)13(9-10)22-5/h6-7,9,11H,8H2,1-5H3,(H,17,20)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWMFTMMXMHMHB-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445536
Record name boc-3,4-dimethoxy-l-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127095-97-0
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-O-methyl-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127095-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name boc-3,4-dimethoxy-l-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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